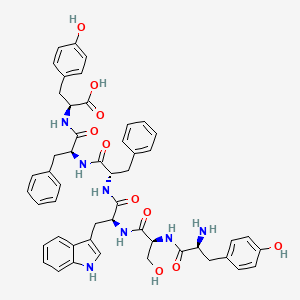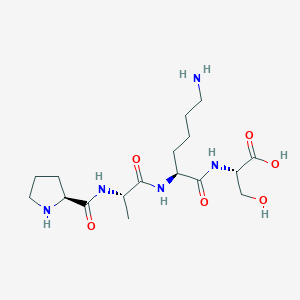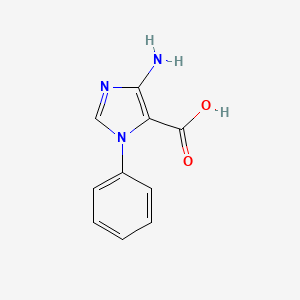![molecular formula C29H49IO2Si B14213785 {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane CAS No. 830336-55-5](/img/structure/B14213785.png)
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with hexyloxy groups and an iodine atom, connected via an ethynyl linkage to a tri(propan-2-yl)silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with hexyloxy groups and an iodine atom. This can be achieved through electrophilic aromatic substitution reactions.
Ethynylation: The substituted phenyl ring undergoes a Sonogashira coupling reaction with an ethynyl group. This reaction is catalyzed by palladium and typically requires a copper co-catalyst.
Attachment of the Silane Group: The final step involves the attachment of the tri(propan-2-yl)silane group to the ethynylated phenyl ring. This can be done using hydrosilylation reactions, where a silane reagent is added across the triple bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to a hydrogen atom, or the ethynyl group can be hydrogenated to form an alkene or alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Industrial Applications: May be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane depends on its application:
In Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of carbon-carbon or carbon-silicon bonds.
In Biological Systems: If used as a bioactive compound, it may interact with specific enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
{[2,5-Bis(hexyloxy)-4-bromophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a bromine atom instead of iodine.
{[2,5-Bis(hexyloxy)-4-chlorophenyl]ethynyl}tri(propan-2-yl)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in {[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane makes it more reactive in certain substitution reactions compared to its bromine or chlorine analogs. This can be advantageous in specific synthetic applications where a higher reactivity is desired.
Properties
CAS No. |
830336-55-5 |
|---|---|
Molecular Formula |
C29H49IO2Si |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
2-(2,5-dihexoxy-4-iodophenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H49IO2Si/c1-9-11-13-15-18-31-28-22-27(30)29(32-19-16-14-12-10-2)21-26(28)17-20-33(23(3)4,24(5)6)25(7)8/h21-25H,9-16,18-19H2,1-8H3 |
InChI Key |
FNUPMSDGUKYHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C#C[Si](C(C)C)(C(C)C)C(C)C)OCCCCCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)
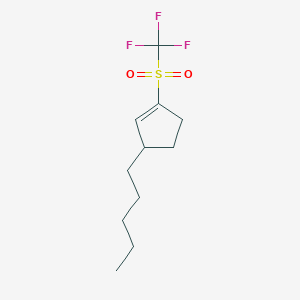
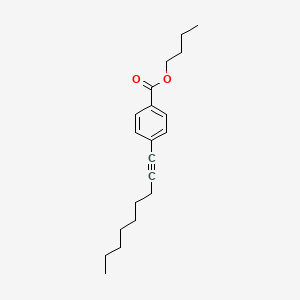
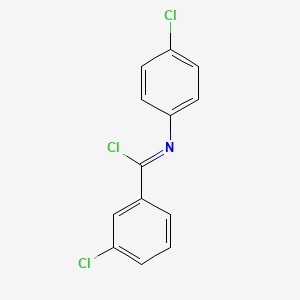
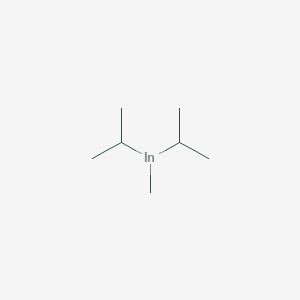

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

